molecular formula C23H29ClN4O B2692994 (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-03-7

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Katalognummer B2692994
CAS-Nummer: 2034619-03-7
Molekulargewicht: 412.96
InChI-Schlüssel: VOZKPNUFYIIPSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic molecule. It was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .


Synthesis Analysis

The compound was synthesized using a reductive amination method in the presence of sodium triacetoxyborohydride . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a cyclopentyl ring attached to a 4-chlorophenyl group, a piperazin-1-yl group, and a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl group .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions, including reductive amination and acid-amine coupling . The reaction involved the use of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Receptor Antagonism

Research has elucidated the molecular interactions of related compounds with cannabinoid receptors, particularly focusing on the antagonistic properties towards the CB1 receptor. For instance, one study highlighted the conformational analysis and pharmacophore modeling of a potent and selective CB1 cannabinoid receptor antagonist, revealing insights into the binding interactions and potential for receptor modulation (Shim et al., 2002).

Anticancer and Antituberculosis Studies

A series of derivatives demonstrated promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. The synthesis approach and biological screening of these derivatives provide a foundation for further exploration of their therapeutic potential (Mallikarjuna et al., 2014).

Antimicrobial and Anticancer Agents

Further research into structurally related compounds has explored their role as antimicrobial and anticancer agents. Synthesis and molecular docking studies of new compounds have shown high potency against a range of cancer cell lines, along with notable antibacterial and antifungal activities, suggesting their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Structural Characterization and Activity

Structural characterization through methods such as X-ray crystal analysis has been pivotal in confirming the molecular structure of novel pyrazole carboxamide derivatives, laying the groundwork for further pharmacological exploration (Lv et al., 2013).

Eigenschaften

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKPNUFYIIPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.